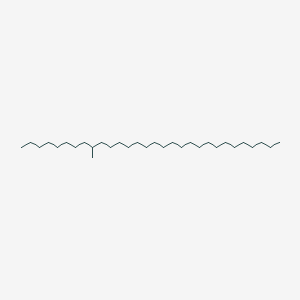

9-Methyltriacontane

Description

9-Methyltriacontane is a branched alkane with a 30-carbon backbone (C30H62) and a methyl group (-CH3) attached to the ninth carbon atom. As a saturated hydrocarbon, it belongs to the class of alkanes, which are characterized by single bonds and high thermal stability. Branched alkanes like 9-methyltriacontane typically exhibit distinct physical properties compared to their linear counterparts, including lower melting points and altered solubility profiles due to reduced molecular packing efficiency. While specific studies on this compound are scarce in the provided evidence, its structural analogs and general alkane behavior provide a basis for comparative analysis.

Properties

CAS No. |

85688-18-2 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

9-methyltriacontane |

InChI |

InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(3)29-27-25-11-9-7-5-2/h31H,4-30H2,1-3H3 |

InChI Key |

MXKLTXBVJPPEJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.

Industrial Production Methods: Industrial production of 9-Methyltriacontane may involve the extraction and purification from natural sources, such as plant waxes. This process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale synthesis might also employ catalytic processes to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Methyltriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: Under controlled conditions, 9-Methyltriacontane can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Although less common, reduction reactions can convert any oxidized derivatives back to the parent hydrocarbon.

Substitution: Halogenation is a common substitution reaction where 9-Methyltriacontane reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Restoration to the parent hydrocarbon.

Substitution: Haloalkanes.

Scientific Research Applications

9-Methyltriacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.

Biology: Studied for its role in insect communication and as a component of insect cuticular waxes, which are crucial for water retention and protection against pathogens.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 9-Methyltriacontane in biological systems is primarily related to its physical properties. As a component of cuticular waxes in insects, it forms a hydrophobic barrier that prevents water loss and protects against microbial invasion. In plants, it contributes to the formation of a protective layer on the surface, aiding in water retention and defense against environmental stressors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Linear vs. Branched Alkanes

- Physical Properties: Higher melting point (~65–68°C) due to efficient molecular packing and stronger van der Waals interactions. Applications: Used in industrial lubricants and as a reference standard in chromatography. Comparison: 9-Methyltriacontane’s methyl branch disrupts symmetry, lowering its melting point (estimated 50–55°C) and enhancing solubility in nonpolar solvents.

- 10-Methyltriacontane: Structure: A positional isomer of 9-methyltriacontane, with the methyl group at C10. Hypothesized Differences: The position of branching minimally impacts melting points but may influence crystallinity. Mid-chain branching (e.g., C15) often maximizes disorder, but terminal branching (C9 or C10) may have less pronounced effects.

2.2. Cyclic Ethers and Heterocycles

- Trioxacyclotriacontane (C30H60O3): Structure: A 30-membered cyclic ether with three oxygen atoms . Physical Properties: Higher polarity due to oxygen atoms, leading to increased solubility in polar solvents (e.g., ethanol) compared to 9-methyltriacontane. Applications: Used in supramolecular chemistry and host-guest systems, unlike nonpolar branched alkanes.

2.3. Aromatic and Heterocyclic Derivatives

- 10-Ethyl-9,10-dimethyl-9H-anthracene :

- Structure : A polycyclic aromatic hydrocarbon (PAH) with ethyl and methyl substituents .

- Comparison : Aromatic systems exhibit UV-Vis absorption and fluorescence, unlike alkanes. Reactivity differs significantly due to π-electron systems, making PAHs relevant in optoelectronics, while branched alkanes are inert and used in bulk materials.

Physical and Chemical Properties Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.